2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Overview
Description
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a benzodioxin moiety
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenylamine and 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Procedure: The 2-chlorophenylamine is reacted with the carboxylic acid derivative under the specified conditions to form the desired acetamide product.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It is used in biological research to study its effects on various biological systems and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be compared with other similar compounds, such as:
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine: This compound has a similar structure but differs in the functional group attached to the benzodioxin moiety.
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamide: This compound has an ethyl group instead of an acetamide group, leading to different chemical and biological properties.
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propionamide:
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-4-2-1-3-11(13)9-16(19)18-12-5-6-14-15(10-12)21-8-7-20-14/h1-6,10H,7-9H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMKYMAYVFOVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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